molecular formula C15H18N2OS2 B11589163 (5Z)-2-(3-methylpiperidin-1-yl)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4(5H)-one

(5Z)-2-(3-methylpiperidin-1-yl)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4(5H)-one

Cat. No.: B11589163
M. Wt: 306.5 g/mol
InChI Key: AYOMMTVPKBYFPR-JYRVWZFOSA-N
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Description

(5Z)-2-(3-METHYLPIPERIDIN-1-YL)-5-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a complex organic compound that belongs to the class of thiazolones. This compound is characterized by its unique structure, which includes a thiazolone ring, a piperidine moiety, and a thiophene group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(3-METHYLPIPERIDIN-1-YL)-5-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-methylthiophene-2-carbaldehyde with 3-methylpiperidine in the presence of a base to form an intermediate. This intermediate is then reacted with a thioamide under acidic conditions to yield the final thiazolone product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(3-METHYLPIPERIDIN-1-YL)-5-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or thiophene groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of catalysts or under reflux conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolone derivatives, and various substituted thiazolones, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-2-(3-METHYLPIPERIDIN-1-YL)-5-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.

Medicine

In medicine, the compound is investigated for its pharmacological properties. Studies have shown that it may have potential as an anti-inflammatory, analgesic, or neuroprotective agent. Its interactions with specific molecular targets in the body are of particular interest for developing new treatments for various diseases.

Industry

In the industrial sector, (5Z)-2-(3-METHYLPIPERIDIN-1-YL)-5-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of (5Z)-2-(3-METHYLPIPERIDIN-1-YL)-5-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets in the body. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or pain pathways, thereby exerting anti-inflammatory or analgesic effects. Additionally, its interaction with cellular receptors can influence cell signaling pathways, leading to potential therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolone ring structure but different substituents.

    Piperidine derivatives: Compounds containing the piperidine moiety with various functional groups.

    Thiophene derivatives: Compounds with the thiophene ring and different substituents.

Uniqueness

(5Z)-2-(3-METHYLPIPERIDIN-1-YL)-5-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is unique due to its combination of functional groups, which imparts specific chemical and biological properties

Properties

Molecular Formula

C15H18N2OS2

Molecular Weight

306.5 g/mol

IUPAC Name

(5Z)-2-(3-methylpiperidin-1-yl)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C15H18N2OS2/c1-10-4-3-6-17(9-10)15-16-14(18)13(20-15)8-12-11(2)5-7-19-12/h5,7-8,10H,3-4,6,9H2,1-2H3/b13-8-

InChI Key

AYOMMTVPKBYFPR-JYRVWZFOSA-N

Isomeric SMILES

CC1CCCN(C1)C2=NC(=O)/C(=C/C3=C(C=CS3)C)/S2

Canonical SMILES

CC1CCCN(C1)C2=NC(=O)C(=CC3=C(C=CS3)C)S2

Origin of Product

United States

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